molecular formula C18H25NO2 B6641306 [3-[(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)methyl]oxetan-3-yl]methanol

[3-[(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)methyl]oxetan-3-yl]methanol

Cat. No. B6641306
M. Wt: 287.4 g/mol
InChI Key: GOFJHSIOMVYSBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-[(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)methyl]oxetan-3-yl]methanol, commonly known as PAMBO, is a chemical compound that has shown potential in scientific research applications. PAMBO is a bicyclic compound that contains both an oxetane and a piperidine ring, making it a unique structure for further investigation.

Mechanism of Action

PAMBO acts as a positive allosteric modulator (PAM) of nAChRs. PAMs enhance the activity of nAChRs by binding to a site on the receptor that is distinct from the acetylcholine binding site. PAMBO has been shown to enhance the activity of several nAChR subtypes, including α4β2 and α7 nAChRs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PAMBO are dependent on the specific nAChR subtype that it modulates. For example, PAMBO has been shown to enhance cognitive function in animal models by modulating α7 nAChRs. Additionally, PAMBO has been investigated as a potential treatment for nicotine addiction by modulating α4β2 nAChRs.

Advantages and Limitations for Lab Experiments

One advantage of using PAMBO in lab experiments is its high potency and selectivity for nAChRs. Additionally, PAMBO has shown good pharmacokinetic properties, making it a promising candidate for further development. However, one limitation of using PAMBO is its relatively complex synthesis, which may limit its availability for some researchers.

Future Directions

There are several future directions for research involving PAMBO. One potential direction is the investigation of PAMBO as a treatment for nicotine addiction in humans. Additionally, PAMBO may have potential as a cognitive enhancer for individuals with cognitive impairments, such as Alzheimer's disease. Further investigation into the structure-activity relationship of PAMBO may also lead to the development of more potent and selective nAChR modulators.

Synthesis Methods

The synthesis of PAMBO involves the reaction of 3-(hydroxymethyl)oxetane with 7-azabicyclo[4.2.0]oct-3-ene, which is catalyzed by a Lewis acid. This reaction results in the formation of PAMBO in high yield and purity.

Scientific Research Applications

PAMBO has shown potential in various scientific research applications, including medicinal chemistry and drug discovery. PAMBO has been investigated as a potential ligand for nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes, including synaptic transmission, learning, and memory.

properties

IUPAC Name

[3-[(6-phenyl-7-azabicyclo[4.2.0]octan-7-yl)methyl]oxetan-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c20-12-17(13-21-14-17)11-19-10-16-8-4-5-9-18(16,19)15-6-2-1-3-7-15/h1-3,6-7,16,20H,4-5,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFJHSIOMVYSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)CN2CC3(COC3)CO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)methyl]oxetan-3-yl]methanol

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